1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea
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Overview
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by its unique structure, which includes a pyrrolidine ring, an ethyl-substituted phenyl group, and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Attachment of the Phenyl Groups: The phenyl groups are introduced via nucleophilic aromatic substitution reactions. For instance, 4-ethylphenyl isocyanate and 2-methylphenyl isocyanate can be reacted with the pyrrolidine derivative to form the desired urea compound.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and purity. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(2-methylphenyl)urea: Lacks the ethyl group on the phenyl ring.
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-phenylurea: Lacks the methyl group on the phenyl ring.
Uniqueness
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea is unique due to the presence of both ethyl and methyl substituents on the phenyl rings. These substituents can influence the compound’s reactivity, binding properties, and overall biological activity, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-16-10-12-17(13-11-16)23(19-9-6-14-21-19)20(24)22-18-8-5-4-7-15(18)2/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGXZSCWAHSOEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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